molecular formula C8H6FN3O B1313245 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 80240-40-0

4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No. B1313245
CAS RN: 80240-40-0
M. Wt: 179.15 g/mol
InChI Key: JHPNUFYUIFSEPU-UHFFFAOYSA-N
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Description

The compound “4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one” is a derivative of the 1,2,4-triazole class of compounds . 1,2,4-Triazoles are a class of organic compounds that contain a five-membered ring structure composed of three nitrogen atoms and two carbon atoms . They are known for their diverse range of biological activities and are used in the synthesis of various pharmaceutical drugs .

Scientific Research Applications

Long-range Fluorine-Proton Coupling Studies

One research application of 1,2,4-triazole derivatives, including those with a fluorophenyl substituent, involves studying long-range fluorine-proton coupling. These derivatives exhibit interesting 19F-1H and 19F-13C through-space coupling, which is essential for understanding molecular interactions and structures (Kane et al., 1995).

Structural Analysis and Intermolecular Interactions

Another area of focus is the synthesis and characterization of biologically active 1,2,4-triazole derivatives. Studies on these derivatives have included crystallography and analysis of intermolecular interactions, such as C-H⋯π and lp⋯π interactions, contributing to our understanding of their molecular properties and potential applications (Shukla et al., 2014).

Synthesis Methods and Characterization

Research also includes the development of synthesis methods for phthalocyanines containing 4-(p-fluorophenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one moieties. These methods are significant for preparing compounds with potential applications in various fields, and they involve characterizing the new compounds using spectroscopic techniques (Kahveci et al., 2007).

Antimicrobial and Antifungal Studies

Derivatives of 1,2,4-triazole have been studied for their antimicrobial and antifungal properties. Research in this area is crucial for developing new drugs and treatments for various infections. These studies often include the synthesis of novel compounds and testing their efficacy against different strains of bacteria and fungi (Desabattina et al., 2014).

Molecular Conformation Studies

Investigations into the conformation of molecules containing 4-fluorophenyl-1H-1,2,4-triazol-5(4H)-one are crucial for understanding their chemical behavior and potential applications. For instance, the study of the title molecule, (Z)-1-(2,4-Difluorophenyl)-3-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one, offers insights into the structural aspects of these compounds (Yin et al., 2012).

Synthesis and Structural Characterization

Research also involves the synthesis and structural characterization of various 1,2,4-triazole derivatives. For example, the synthesis of isostructural thiazoles containing 4-(4-aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles has been conducted, providing valuable information for chemical and pharmaceutical applications (Kariuki et al., 2021).

Antiproliferative Activity

1,2,4-Triazole derivatives, including those with fluorophenyl groups, have been explored for their antiproliferative activity against various cancer cell lines. This research is crucial for the development of potential anticancer agents (Kumar et al., 2013).

Mechanism of Action

Target of Action

Related compounds such as triazole-based derivatives have been reported to inhibit the enzyme tyrosinase . Tyrosinase plays a crucial role in the biosynthesis of melanin, a pigment responsible for color in skin, hair, and eyes.

Mode of Action

It’s suggested that triazole-based compounds may interact with their targets (like tyrosinase) through inhibition . Inhibition can result in decreased activity of the enzyme, leading to changes in the biochemical pathways where the enzyme is involved.

Biochemical Pathways

If we consider its potential inhibition of tyrosinase, this would affect the melanogenesis pathway . Melanogenesis is the process by which melanin is produced, and tyrosinase is a key enzyme in this pathway. Therefore, inhibition of tyrosinase could lead to reduced melanin production.

properties

IUPAC Name

4-(4-fluorophenyl)-1H-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN3O/c9-6-1-3-7(4-2-6)12-5-10-11-8(12)13/h1-5H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHPNUFYUIFSEPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=NNC2=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40443674
Record name 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

80240-40-0
Record name 4-(4-Fluorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80240-40-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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